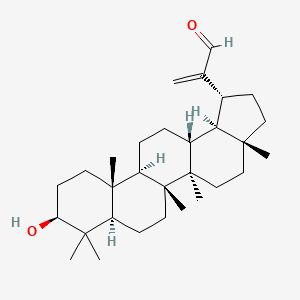

30-Oxolupeol

Description

Properties

IUPAC Name |

2-[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h18,20-25,32H,1,8-17H2,2-7H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHMCEZDZZBPAQ-QGTGJCAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)C=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Lupeol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupeol, a pentacyclic triterpenoid found widely in edible plants and medicinal herbs, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. Its complex biosynthesis, originating from the mevalonate (MVA) pathway, presents numerous opportunities for metabolic engineering and drug development. Furthermore, the lupeol scaffold serves as a versatile template for the semi-synthesis of novel derivatives with enhanced potency and bioavailability. This technical guide provides a comprehensive overview of the lupeol biosynthesis pathway, quantitative data on its production, detailed experimental protocols for its analysis, and methodologies for the synthesis of its derivatives, aimed at supporting advanced research and development in this field.

The Core Biosynthesis Pathway of Lupeol

Lupeol is synthesized in plants via the mevalonate (MVA) pathway, a complex series of enzymatic reactions that convert acetyl-CoA into the final triterpene product. This pathway is a cornerstone of isoprenoid metabolism, producing building blocks for a vast array of natural products.[1]

The biosynthesis can be segmented into three main stages:

-

Formation of Isopentenyl Pyrophosphate (IPP): The pathway begins in the cytosol with the condensation of two acetyl-CoA molecules. A series of enzymatic steps leads to the formation of the five-carbon isoprenoid precursor, IPP.[1]

-

Formation of Squalene: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are sequentially condensed to form the 30-carbon linear hydrocarbon, squalene.

-

Cyclization to Lupeol: Squalene undergoes epoxidation and a subsequent complex cyclization cascade, catalyzed by specific oxidosqualene cyclases (OSCs), to yield the characteristic pentacyclic structure of lupeol.[1][2]

The key enzymes involved in this pathway are:

-

AACT: Acetoacetyl-CoA Thiolase

-

HMGS: HMG-CoA Synthase

-

MK: Mevalonate Kinase

-

PMK: Phosphomevalonate Kinase

-

MVD: Mevalonate Diphosphate Decarboxylase

-

FPS: Farnesyl Pyrophosphate Synthase

-

SQS: Squalene Synthase

-

SQE: Squalene Epoxidase[5]

-

LUS: Lupeol Synthase[6]

dot digraph "Lupeol Biosynthesis Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Core Biosynthesis Pathway of Lupeol via Mevalonate (MVA) Pathway", labelloc=t, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes for Substrates sub_acetyl_coa [label="2x Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_hmg_coa [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_mevalonate_p [label="Mevalonate-5-P", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_mevalonate_pp [label="Mevalonate-5-PP", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_ipp [label="Isopentenyl-PP (IPP)", fillcolor="#FBBC05", fontcolor="#202124"]; sub_dmapp [label="Dimethylallyl-PP (DMAPP)", fillcolor="#FBBC05", fontcolor="#202124"]; sub_gpp [label="Geranyl-PP (GPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_fpp [label="Farnesyl-PP (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_oxidosqualene [label="2,3-Oxidosqualene", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_lupeol [label="Lupeol", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Nodes for Enzymes enz_aact [label="AACT", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_hmgs [label="HMGS", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_hmgr [label="HMGR", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enz_mk [label="MK", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_pmk [label="PMK", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_mvd [label="MVD", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_idi [label="IDI", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_fps [label="FPS", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_sqs [label="SQS", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_sqe [label="SQE", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_lus [label="LUS", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway Flow sub_acetyl_coa -> enz_aact [arrowhead=none]; enz_aact -> sub_acetoacetyl_coa; sub_acetoacetyl_coa -> enz_hmgs [arrowhead=none]; enz_hmgs -> sub_hmg_coa; sub_hmg_coa -> enz_hmgr [arrowhead=none]; enz_hmgr -> sub_mevalonate; sub_mevalonate -> enz_mk [arrowhead=none]; enz_mk -> sub_mevalonate_p; sub_mevalonate_p -> enz_pmk [arrowhead=none]; enz_pmk -> sub_mevalonate_pp; sub_mevalonate_pp -> enz_mvd [arrowhead=none]; enz_mvd -> sub_ipp; sub_ipp -> enz_idi [dir=both]; enz_idi -> sub_dmapp [dir=both];

{rank=same; sub_ipp; sub_dmapp;}

sub_ipp -> enz_fps [arrowhead=none]; sub_dmapp -> enz_fps [arrowhead=none]; enz_fps -> sub_gpp; sub_gpp -> enz_fps [label="+ IPP", style=dashed]; enz_fps -> sub_fpp;

sub_fpp -> enz_sqs [label="2x", arrowhead=none]; enz_sqs -> sub_squalene; sub_squalene -> enz_sqe [arrowhead=none]; enz_sqe -> sub_oxidosqualene; sub_oxidosqualene -> enz_lus [arrowhead=none]; enz_lus -> sub_lupeol; } Lupeol Biosynthesis via the Mevalonate (MVA) Pathway.

Synthesis of Lupeol Derivatives

The lupeol molecule, with its hydroxyl group at the C-3 position and an isopropenyl group, provides reactive sites for structural modification. These modifications are pursued to enhance pharmacological activity, improve solubility, and reduce toxicity. Common derivatives include esters, carbamates, and oximes.

A general two-step reaction can be used to synthesize lupeol-3-carbamate derivatives. First, lupeol is reacted with 4-nitrophenyl chloroformate (PNPCF) to form a key intermediate. This intermediate is then reacted with various amines to yield the target carbamate products.[7]

dot digraph "Lupeol Derivative Synthesis" { graph [fontname="Arial", fontsize=12, label="General Synthesis of Lupeol-3-Carbamate Derivatives", labelloc=t, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes lupeol [label="Lupeol (1)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Intermediate (2)", fillcolor="#F1F3F4", fontcolor="#202124"]; amines [label="Various Amines (R-NH2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; derivatives [label="Lupeol-3-Carbamate\nDerivatives (3a-k)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with reaction conditions lupeol -> intermediate [label=" 4-Nitrophenyl Chloroformate,\n Pyridine, CH2Cl2, rt, 2h"]; intermediate -> derivatives; amines -> derivatives;

// Invisible node for alignment edge[style=invis]; intermediate -> amines; } Synthesis of Lupeol-3-Carbamate Derivatives.

Quantitative Data

Lupeol Content in Natural Sources

The concentration of lupeol varies significantly among different plant species and tissues. This variability is crucial for selecting appropriate sources for natural product extraction.

| Plant Source | Part Used | Lupeol Content | Reference |

| Elm (Ulmus sp.) | Bark | 800 µg/g | [8] |

| Aloe (Aloe vera) | Dry Leaf | 280 µg/g | [8] |

| Japanese Pear | Twig Bark | 175 µg/g | [8] |

| Diospyros rhodocalyx | Crude Drug | 40.72 ± 0.40 mg/100g | [9] |

| Derris scandens | Crude Drug | 31.59 ± 1.05 mg/100g | [9] |

| Albizia procera | Crude Drug | 21.44 ± 0.89 mg/100g | [9] |

| Ginseng Oil | Oil | 15.2 mg/100g | [8] |

| Mango (Mangifera indica) | Pulp | 1.80 µg/g | [8] |

| Olive (Olea europaea) | Fruit | 3 µg/g | [8] |

Biological Activity of Lupeol Derivatives

Semi-synthetic modification of lupeol has yielded derivatives with potent anti-proliferative activity against various cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| Lupeol | HepG2 (Liver) | > 30 | [10] |

| Derivative 3i | A549 (Lung) | 9.43 ± 0.87 | [10] |

| Derivative 3i | HepG2 (Liver) | 5.39 ± 0.62 | [10] |

| Derivative 3i | MCF-7 (Breast) | 7.65 ± 0.73 | [10] |

| Derivative 3k·CH₃I | HepG2 (Liver) | 3.13 ± 0.54 | [10] |

| Derivative 6 | T. cruzi (Trypanosomiasis) | 12.48 µg/mL | [5] |

Experimental Protocols

Extraction of Lupeol from Plant Material

This protocol describes a general method for the extraction of lupeol from dried plant material using sonication, a technique that uses ultrasonic waves to disrupt cell walls.

Materials:

-

Dried, powdered plant material

-

n-Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Sonicator bath

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 1.0 g of the powdered plant material.

-

Add 20 mL of n-hexane to the plant material in a suitable flask.

-

Place the flask in a sonicator bath and sonicate for 15 minutes.

-

Filter the mixture to separate the extract from the plant debris.

-

Repeat the extraction on the plant residue two more times, first with 20 mL and then with 10 mL of n-hexane, sonicating for 15 minutes each time.

-

Combine all the filtered extracts.

-

Transfer the combined extract to a 50 mL volumetric flask and add n-hexane to reach the mark.[11]

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract for further analysis or purification.

dot digraph "Lupeol Extraction Workflow" { graph [fontname="Arial", fontsize=12, label="Workflow for Lupeol Extraction and Quantification", labelloc=t, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Powdered\nPlant Material", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Sonication-Assisted\nExtraction (n-Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"]; filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; concentration [label="Concentration\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; crude_extract [label="Crude Extract", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc [label="HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantification [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start -> extraction; extraction -> filtration; filtration -> concentration; concentration -> crude_extract; crude_extract -> hplc; hplc -> quantification; } Lupeol Extraction and Quantification Workflow.

Quantification of Lupeol by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the accurate quantification of lupeol in plant extracts.

Instrumentation & Conditions:

-

HPLC System: Agilent Technologies system or equivalent with a photodiode array (PDA) detector.

-

Column: Agilent Zorbax RP C8 (150mm x 4.6mm, 5µm) or equivalent.[12]

-

Mobile Phase: Acetonitrile and distilled water (95:5 v/v).[12]

-

Flow Rate: 0.7 mL/min.[12]

-

Detection Wavelength: 210 nm.[12]

-

Column Temperature: 23-25 °C (or ambient).[11]

Procedure:

-

Standard Preparation:

-

Prepare a stock standard solution of lupeol (e.g., 500 µg/mL) by accurately weighing and dissolving lupeol in methanol.

-

Perform serial dilutions of the stock solution with methanol to create a series of working standard solutions (e.g., 10, 25, 50, 100, 150, 200 µg/mL).[12]

-

-

Sample Preparation:

-

Accurately weigh the crude plant extract obtained from Protocol 4.1.

-

Dissolve the extract in methanol to a known concentration (e.g., 10 mg/mL).

-

Filter the sample solution through a 0.22 µm syringe filter before injection.[13]

-

-

Analysis:

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (R²) > 0.99.[13]

-

Inject the prepared sample solutions (in triplicate).

-

Identify the lupeol peak in the sample chromatogram by comparing its retention time with that of the lupeol standard (approx. 10.8-17 min depending on exact column and conditions).[11][12]

-

-

Calculation:

-

Calculate the amount of lupeol in the sample using the linear regression equation derived from the calibration curve.

-

Express the final content as mg of lupeol per gram of dried plant material or crude extract.

-

Conclusion

The biosynthesis of lupeol represents a complex and highly regulated metabolic pathway, offering multiple targets for metabolic engineering to enhance production yields. The lupeol scaffold itself is a valuable starting material for the semi-synthesis of derivatives with potentially superior pharmacological profiles. The methodologies for extraction, quantification, and chemical modification detailed in this guide provide a robust framework for researchers in natural product chemistry, pharmacology, and drug development. Further research into the kinetic characterization of the biosynthetic enzymes and the exploration of novel synthetic derivatives will continue to unlock the full therapeutic potential of lupeol and its analogues.

References

- 1. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. umtm.cz [umtm.cz]

- 3. Increased sesqui- and triterpene production by co-expression of HMG-CoA reductase and biotin carboxyl carrier protein in tobacco (Nicotiana benthamiana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Posttranslational Regulation of HMG CoA Reductase, the Rate-Limiting Enzyme in Synthesis of Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lupeol synthase - Wikipedia [en.wikipedia.org]

- 7. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Derivatives of Lupeol and Their Biological Activity [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Triterpene RDF: Developing a database of plant enzymes and transcription factors involved in triterpene biosynthesis using the Resource Description Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogj.com [phcogj.com]

- 12. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 13. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii [mdpi.com]

An In-depth Technical Guide on the Chemical Properties and Stability of 30-Oxolupeol

For Researchers, Scientists, and Drug Development Professionals

Abstract

30-Oxolupeol, a pentacyclic triterpenoid derived from lupeol, is a compound of increasing interest within the scientific community due to its potential pharmacological activities. A thorough understanding of its chemical properties and stability profile is paramount for its effective investigation and potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known chemical characteristics of this compound, including its physicochemical properties and spectral data. Furthermore, this document outlines general experimental protocols for the characterization of triterpenoids and discusses the critical aspects of its chemical stability based on established principles for related compounds and regulatory guidelines.

Chemical Properties of this compound

This compound, also known by its CAS number 64181-07-3, possesses a complex pentacyclic structure.[1][2][3][4][5] The introduction of a carbonyl group at the C-30 position of the lupeol backbone significantly influences its chemical and physical properties.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₃₀H₄₈O₂ | [1][2][3][4][5] |

| Molecular Weight | 440.7 g/mol | [1] |

| CAS Number | 64181-07-3 | [1][2][3][4][5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][4][5] |

Table 1: Physicochemical Properties of this compound

Spectral Data

The structural elucidation and characterization of this compound rely on various spectroscopic techniques. Although a complete public spectral dataset for this specific compound is not available, the expected characteristic signals based on its structure are discussed below.

-

¹H-NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in the triterpenoid skeleton. Key signals would include those for the methyl groups, methine protons, and methylene protons. The absence of the characteristic olefinic protons of the isopropenyl group found in lupeol and the presence of signals corresponding to the protons adjacent to the new carbonyl group at C-30 would be distinguishing features.

-

¹³C-NMR: The carbon NMR spectrum would show 30 distinct signals corresponding to each carbon atom in the molecule. The most downfield signal would be attributed to the carbonyl carbon at the C-30 position. The chemical shifts of the carbons in the vicinity of this carbonyl group would also be significantly affected compared to the parent compound, lupeol.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A strong absorption band in the region of 1700-1725 cm⁻¹ would indicate the presence of the ketone (C=O) group. Other significant bands would include those for C-H stretching vibrations of the alkane backbone (around 2850-2960 cm⁻¹) and C-H bending vibrations (around 1375-1465 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be observed at m/z 440.7. The fragmentation pattern would be complex and characteristic of the pentacyclic triterpenoid skeleton, with initial losses of methyl groups and fragmentation of the rings. The presence of the carbonyl group would also influence the fragmentation pathways.

Chemical Stability of this compound

The chemical stability of this compound is a critical factor for its handling, storage, and formulation. While specific stability studies on this compound are not extensively published, its stability can be inferred from the known behavior of related triterpenoids and general chemical principles. Forced degradation studies under various stress conditions are essential to identify potential degradation products and establish a stability-indicating analytical method.

Factors Affecting Stability

-

pH: The stability of this compound is likely to be pH-dependent. The ketone functional group is generally stable under neutral and acidic conditions but can be susceptible to reactions under strongly basic conditions.

-

Temperature: Like most organic molecules, this compound may be susceptible to thermal degradation at elevated temperatures. Thermogravimetric analysis (TGA) would be required to determine its decomposition temperature.

-

Light: Exposure to light, particularly UV radiation, can lead to photodegradation of organic compounds. Photostability studies are necessary to assess the impact of light on the integrity of this compound.

-

Oxidation: The presence of the alkane backbone makes this compound potentially susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the chemical properties and stability of triterpenoids like this compound.

Determination of Physicochemical Properties

Principle: The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus: Melting point apparatus (e.g., digital melting point apparatus or Thiele tube).

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Principle: The solubility is determined by adding a known amount of the solute to a known volume of solvent and observing the point at which no more solute dissolves.

Procedure:

-

A small, accurately weighed amount of 30-Oxolupelo is added to a known volume of the selected solvent in a vial.

-

The mixture is agitated (e.g., by vortexing or sonication) at a constant temperature until equilibrium is reached.

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, more solute is added until saturation is reached. The concentration at saturation represents the solubility.

Spectroscopic Analysis

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Stability Testing Protocol (Based on ICH Guidelines)

Principle: Forced degradation studies are conducted to evaluate the intrinsic stability of the drug substance and to identify potential degradation products.

Procedure:

-

Acid/Base Hydrolysis: this compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated for a defined period.

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80 °C) for a specified duration.

-

Photodegradation: The compound (in solid or solution form) is exposed to UV and visible light.

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Signaling Pathway Involvement (Hypothetical)

While no specific signaling pathways involving this compound have been definitively identified, its structural similarity to lupeol suggests potential interactions with pathways known to be modulated by lupeol and its derivatives. These include the PI3K/Akt/mTOR, NF-κB, and MAPK signaling pathways , which are crucial in regulating cellular processes like proliferation, inflammation, and apoptosis.[1][2][3][4] Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

Below is a generalized diagram illustrating a potential workflow for investigating the effect of this compound on a hypothetical signaling pathway.

Caption: Workflow for studying the effects of this compound on cell signaling pathways.

Conclusion

This compound is a lupeol derivative with potential for further scientific investigation. This guide has summarized its known chemical properties and provided a framework for its further characterization and stability assessment. The detailed experimental protocols and discussion on stability factors offer a practical resource for researchers. Future studies should focus on obtaining comprehensive experimental data for its physicochemical properties and spectral characteristics, as well as elucidating its biological activities and the underlying signaling pathways. Such information is crucial for unlocking the full potential of this compound in drug discovery and development.

References

- 1. Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lupeol, a Pentacyclic Triterpene, Promotes Migration, Wound Closure, and Contractile Effect In Vitro: Possible Involvement of PI3K/Akt and p38/ERK/MAPK Pathways [mdpi.com]

- 4. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

30-Oxolupeol (Betulinaldehyde): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 30-Oxolupeol, more commonly known as Betulinaldehyde or Betulinic Aldehyde. It is a naturally occurring pentacyclic triterpenoid that has garnered significant interest in the scientific community for its diverse biological activities, including potent anti-cancer and anti-inflammatory properties. This document consolidates key information on its synonyms, chemical identifiers, and biological activities, and provides detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Identity and Synonyms

The compound initially specified as this compound is most frequently referred to in scientific literature as Betulinaldehyde or Betulinic Aldehyde. While "this compound" is a valid chemical descriptor, its usage is less common.

There is a discrepancy in the CAS Registry Number associated with these names. The CAS number 64181-07-3 is listed for this compound[1][2][3]. However, the more extensively documented compound, Betulinaldehyde, is consistently associated with the CAS number 13159-28-9 [4][5][6][7]. Given the prevalence of research and data linked to Betulinaldehyde and the 13159-28-9 CAS number, this guide will primarily focus on this identity, while acknowledging this compound as a synonym.

| Identifier | Value |

| Primary Name | Betulinaldehyde |

| Synonyms | This compound, Betulinic aldehyde, Betunal, Betulinal, 3β-hydroxy-lup-20(29)-en-28-al, NSC 250423[6] |

| Primary CAS No. | 13159-28-9[4][5][6][7] |

| Alternative CAS No. | 64181-07-3[1][2][3] |

| Molecular Formula | C30H48O2[4] |

| Molecular Weight | 440.7 g/mol [4] |

Biological Activity and Quantitative Data

Betulinaldehyde exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Anti-Cancer Activity

Betulinaldehyde has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. It has been shown to inhibit cell viability, proliferation, and migration in a dose-dependent manner[8][9].

Table 1: In Vitro Anti-Cancer Activity of Betulinaldehyde

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |

| A549 | Lung Cancer | Inhibition of viability, proliferation, and migration | 20, 40, 80 µM | [8][9][10] |

| Leukemia | Leukemia | Growth inhibition | IC50 = 1.1-4.9 µM | [6] |

| Melanoma | Melanoma | Growth inhibition | IC50 = 9.6-10.6 µM | [6] |

| Neuroblastoma | Neuroblastoma | Growth inhibition | IC50 = 7.5-8.8 µM | [6] |

| MV-4-11 | Biphenotypic B myelomonocytic leukaemia | Antiproliferative activity | - | [11] |

Anti-Inflammatory and Other Activities

Betulinaldehyde and its parent compound, Betulin, have been shown to possess anti-inflammatory properties[12][13]. This activity is, in part, mediated through the modulation of inflammatory signaling pathways.

Table 2: Other Biological Activities of Betulinaldehyde

| Activity | Target/Organism | Effect | MIC / IC50 | Reference |

| Anti-malarial | Plasmodium falciparum | Active | IC50 = 6.5 µg/ml | [6] |

| Anti-mycobacterial | Mycobacterium tuberculosis | Active | MIC = 25 µg/ml | [6] |

| Anti-bacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Active | MICs = 128-512 µg/ml | [6] |

| Anti-bacterial | Methicillin-sensitive Staphylococcus aureus (MSSA) | Active | MICs = 8-512 µg/ml | [6] |

| Anti-viral | Dengue virus NS5 RNA-dependent RNA polymerase | Inhibition | IC50 = 6.1 µM | [6] |

| Anti-viral | Dengue virus type 2 | Inhibition of replication | 20% and 55% inhibition at 5 and 10 µg/ml, respectively | [6] |

Signaling Pathways

Betulinaldehyde exerts its biological effects by modulating several key intracellular signaling pathways.

Anti-Cancer Signaling Pathways

In cancer cells, Betulinaldehyde has been shown to inhibit pro-survival and proliferative signaling pathways, including the Akt, MAPK, and STAT3 pathways[8][9][10]. It also induces autophagy, which contributes to its anti-tumor effects[8][9].

Vascular Remodeling Signaling Pathway

Betulinaldehyde has also been found to inhibit vascular remodeling by targeting the PLCγ1/Ca2+/MMP9 pathway[10][14].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of Betulinaldehyde.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

Materials:

-

96-well cell culture plate

-

Cells of interest

-

Complete culture medium

-

Betulinaldehyde (or other test compound)

-

CCK-8 solution

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium[8].

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of Betulinaldehyde and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well[8].

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader[8].

-

Calculate cell viability as a percentage of the control (untreated) cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to study cell migration in vitro.

Materials:

-

6-well or 12-well cell culture plate

-

Cells of interest that form a monolayer

-

Complete culture medium

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

Protocol:

-

Seed cells in a culture plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of Betulinaldehyde.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours).

-

Measure the width of the scratch at different time points to quantify cell migration.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Cells treated with Betulinaldehyde

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-MAPK, MAPK, p-STAT3, STAT3, LC3, SQSTM1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

This technical guide provides a comprehensive starting point for researchers interested in the therapeutic potential of this compound (Betulinaldehyde). The provided data, pathways, and protocols are intended to facilitate the design and execution of further studies into this promising natural compound.

References

- 1. corning.com [corning.com]

- 2. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. interchim.fr [interchim.fr]

- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. Wound healing assay | Abcam [abcam.com]

- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 8. medchemexpress.com [medchemexpress.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Wound healing migration assay (Scratch assay) [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. clyte.tech [clyte.tech]

Preliminary Biological Screening of 30-Oxolupeol and Structurally Related Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of the preliminary biological screening of 30-Oxolupeol and its structurally proximate analogs. Due to the limited availability of data on this compound, this document extends its scope to include lupeol derivatives with key structural similarities, specifically modifications at the C-3 and C-30 positions. This guide summarizes the available quantitative data on the antimicrobial and antiproliferative activities of these compounds, presents detailed experimental protocols for the cited assays, and utilizes visualizations to delineate experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this class of compounds.

Introduction

Lupeol, a pentacyclic triterpene, and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Modifications to the lupeol skeleton can lead to enhanced or novel biological effects. This guide focuses on derivatives featuring an oxidized C-3 position (ketone) and a C-30 aldehyde, with this compound as the primary subject of interest. While direct biological data for this compound is scarce, this document compiles and presents data from closely related analogs to provide a preliminary assessment of its potential biological profile.

Antimicrobial Activity

The antimicrobial potential of stereoisomers of a 3-oxo-lupane-30-al has been investigated against a panel of bacteria and fungi. The findings suggest selective activity, particularly against Gram-positive bacteria and a specific dermatophyte.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of (20S)-oxolupane-30-al and (20R)-oxolupane-30-al, as determined by the disc diffusion method.

| Compound | Test Organism | Concentration | Inhibition Zone Diameter (mm) | Activity Level |

| (20S)-oxolupane-30-al | Staphylococcus aureus ATCC 25923 | 1 mg/ml | 10 | Active |

| (20R)-oxolupane-30-al | Staphylococcus aureus ATCC 25923 | 1 mg/ml | 10 | Active |

| (20S)-oxolupane-30-al | Microsporum gypseum | 1 mg/ml | 21 | Very Active |

| (20R)-oxolupane-30-al | Microsporum gypseum | Not Reported | No Activity | Inactive |

| Both compounds | Escherichia coli ATCC 25922 | 1 mg/ml | < 7 | Inactive |

| Both compounds | Enterococcus faecalis | 1 mg/ml | < 7 | Inactive |

| Both compounds | Candida albicans ATCC 90028 | 1 mg/ml | < 7 | Inactive |

| Both compounds | Cryptococcus neoformans | 1 mg/ml | < 7 | Inactive |

| (20R)-oxolupane-30-al | Trichophyton mentagrophyte | Not Reported | No Activity | Inactive |

| (20R)-oxolupane-30-al | Candida krusei | Not Reported | No Activity | Inactive |

| (20R)-oxolupane-30-al | Saccharomyces cerevisiae | Not Reported | No Activity | Inactive |

Experimental Protocol: Disc Diffusion Assay

The antimicrobial activity was assessed using the disc diffusion method.[1][2]

-

Microbial Culture Preparation: Bacterial strains (Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Enterococcus faecalis) were cultured on Mueller Hinton agar. Fungal strains (Candida albicans ATCC 90028, Cryptococcus neoformans, Microsporum gypseum, Trichophyton mentagrophyte, Candida krusei, Saccharomyces cerevisiae) were cultured on Sabouraud Dextrose agar.

-

Inoculum Preparation: A standardized inoculum of the test microorganisms was prepared.

-

Plate Inoculation: The surface of the agar plates was uniformly inoculated with the respective microbial suspension.

-

Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a 1 mg/ml solution of the test compounds.

-

Incubation: The plates were incubated under appropriate conditions for microbial growth.

-

Data Analysis: The diameter of the zone of inhibition around each disc was measured in millimeters. The activity was categorized as follows: no activity (<7 mm), active (8-11 mm), and very active (>12 mm).

Antiproliferative Activity

A synthetic derivative of betulinic acid, 28-hydroxy-3-oxolup-20(29)-en-30-al, which shares the 3-oxo and 30-al functionalities with this compound, has demonstrated antiproliferative effects against several leukemia cell lines.

Quantitative Antiproliferative Data

The following table summarizes the antiproliferative activity of 28-hydroxy-3-oxolup-20(29)-en-30-al.

| Compound | Cell Line | Cell Type | Activity |

| 28-hydroxy-3-oxolup-20(29)-en-30-al | K562 | Human Leukemia | Antiproliferative |

| 28-hydroxy-3-oxolup-20(29)-en-30-al | WEHI3 | Murine Leukemia | Antiproliferative |

| 28-hydroxy-3-oxolup-20(29)-en-30-al | MEL | Murine Erythroid Progenitor | Antiproliferative |

Note: Specific IC50 values were not provided in the abstract of the source publication.

Experimental Protocol: Antiproliferative Assay (General Methodology)

While the specific details of the antiproliferative assay for 28-hydroxy-3-oxolup-20(29)-en-30-al were not available in the reviewed literature, a general protocol for such an assay is provided below. This is a representative workflow and may not reflect the exact methodology used in the original study.

-

Cell Culture: The selected cancer cell lines (e.g., K562, WEHI3, MEL) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations. A vehicle control (medium with solvent) and a positive control (a known cytotoxic drug) are included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Anti-inflammatory Activity and Signaling Pathways

As of the latest literature review, there is no specific data available on the anti-inflammatory activity or the signaling pathways modulated by this compound or its close structural analogs with a C-30 aldehyde. The parent compound, lupeol, is known to exhibit significant anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. Further research is required to determine if these properties are retained or modified in this compound.

Conclusion and Future Directions

The preliminary biological screening data, primarily from structurally related analogs, suggests that this compound may possess selective antimicrobial and potential antiproliferative activities. The presence of the 3-oxo and 30-al functionalities on the lupane skeleton appears to be compatible with biological activity.

Future research should focus on:

-

The synthesis and purification of this compound to enable direct biological evaluation.

-

A comprehensive screening of this compound against a broader panel of microbial strains and cancer cell lines to determine its spectrum of activity and potency (IC50/MIC values).

-

In vitro and in vivo studies to investigate the anti-inflammatory potential of this compound.

-

Mechanistic studies to elucidate the signaling pathways through which this compound and its analogs exert their biological effects.

This foundational guide highlights the potential of this compound as a lead compound for drug discovery and underscores the need for further dedicated research to fully characterize its pharmacological profile.

References

- 1. Oxidation of a wood extractive betulin to biologically active oxo-derivatives using supported gold catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00949C [pubs.rsc.org]

- 2. Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of 30-Oxolupeol: A Technical Overview Based on the Parent Compound, Lupeol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lupeol and its Derivatives

Lupeol is a naturally occurring pentacyclic triterpenoid found in a variety of edible fruits, vegetables, and medicinal plants.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and anti-microbial properties.[1][3] The chemical structure of lupeol, with its characteristic five-ring system and a hydroxyl group at the C-3 position, allows for various chemical modifications to create derivatives with potentially enhanced or novel biological activities.[1][4] One such derivative is 30-Oxolupeol, which features a ketone group at the C-30 position. While specific studies on this compound are scarce, the extensive research on lupeol provides a strong basis for predicting its anti-inflammatory potential.

Quantitative Data on the Anti-Inflammatory Effects of Lupeol

The anti-inflammatory activity of lupeol has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Anti-Inflammatory Activity of Lupeol

| Assay | Target | Cell Line/Enzyme | Test Compound | IC50 / Inhibition | Reference |

| Nitric Oxide (NO) Production | iNOS | LPS-stimulated RAW 264.7 & J774A.1 cells | Lupeol Derivatives | IC50: 18.4-48.7 µM | [5] |

| Lipoxygenase Inhibition | Soybean Lipoxygenase-1 (15-sLO) | Enzyme Assay | Lupeol | IC50: 35 µM | [6] |

Table 2: In Vivo Anti-Inflammatory Activity of Lupeol

| Animal Model | Inflammatory Stimulus | Test Compound | Dose | Effect | Reference |

| Rat | Adjuvant Arthritis | Lupeol | Not Specified | 39% reduction in paw swelling | [7] |

| Rat | Adjuvant Arthritis | Lupeol Linoleate | Not Specified | 58% reduction in paw swelling | [7] |

| Mouse | Not Specified | Lupeol | 5–9.37 mg/kg | 57.14% maximum inhibition | [6] |

| Arthritic Mice | Arthritis | Lupeol (Oral) | 12.5–200 mg/kg | Significant reduction in CD4+ and CD8+ T cell counts and cytokine levels (IL-2, IFN-gamma, IL-4) | [6] |

Key Signaling Pathways Modulated by Lupeol

Lupeol exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response. The primary mechanisms involve the inhibition of pro-inflammatory transcription factors and the modulation of inflammatory enzyme activity.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lupeol has been shown to inhibit the activation of NF-κB in various cell types.[8] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Modulation of Arachidonic Acid Metabolism

Lupeol also influences the enzymatic pathways involved in the metabolism of arachidonic acid, a key precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. It has been shown to inhibit lipoxygenase enzymes.[6]

Detailed Experimental Protocols for Lupeol

The following are representative experimental protocols used to evaluate the anti-inflammatory activity of lupeol. These methodologies can serve as a template for designing future studies on this compound.

In Vitro Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (lupeol or this compound) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.

-

Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is then determined.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (different doses of lupeol or this compound).

-

Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Future Directions for this compound Research

The extensive data on lupeol's anti-inflammatory properties strongly suggests that this compound is a promising candidate for further investigation. Future research should focus on:

-

Chemical Synthesis and Characterization: Development of an efficient and scalable synthesis route for this compound.

-

In Vitro Anti-inflammatory Screening: Evaluation of this compound's activity in a panel of in vitro assays, including those for NO production, pro-inflammatory cytokine release (TNF-α, IL-6), and COX/LOX enzyme inhibition.

-

In Vivo Efficacy Studies: Assessment of this compound's anti-inflammatory effects in established animal models of inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Silico and Docking Studies: Computational modeling to predict the binding affinity of this compound to key inflammatory targets and to guide further derivatization efforts.[9][10]

Conclusion

While direct experimental evidence is currently lacking for this compound, the robust anti-inflammatory profile of its parent compound, lupeol, provides a compelling rationale for its investigation as a novel anti-inflammatory agent. The data and protocols presented in this guide offer a solid foundation for initiating research into the therapeutic potential of this compound. Further studies are warranted to elucidate its specific activities and mechanisms of action, which could pave the way for the development of new and effective treatments for inflammatory diseases.

References

- 1. Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of new heterocyclic lupeol derivatives as nitric oxide and pro-inflammatory cytokine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

30-Oxolupeol: A Technical Guide for Therapeutic Development in Traditional Medicine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

30-Oxolupeol, a pentacyclic triterpenoid derived from plants utilized in traditional medicine, is emerging as a compound of interest for its pharmacological activities. This technical guide provides a comprehensive overview of the current research on this compound, with a specific focus on its anti-inflammatory properties. It details its origins in traditional medicine, presents quantitative biological data, outlines detailed experimental protocols for its isolation and analysis, and visualizes associated cellular pathways and workflows. While research on this specific derivative is nascent, this document consolidates the foundational knowledge necessary to guide future drug discovery and development efforts.

Introduction and Traditional Medicine Context

This compound, systematically identified in scientific literature as 29-Nor-20-oxolupeol or 3β-Hydroxy-30-norlupan-20-one , is a derivative of the well-studied triterpene, lupeol. Its relevance to traditional medicine is primarily through its isolation from plants with a history of medicinal use.

Notably, 29-Nor-20-oxolupeol has been isolated from the stems of Impatiens balsamina[1]. This plant, commonly known as garden balsam, is used in traditional Korean and Chinese medicine to treat a variety of ailments, including scrofulosis, carbuncles, dysentery, and inflammatory conditions[1]. The presence of this compound in a traditionally used anti-inflammatory herb provides a strong rationale for its investigation as a modern therapeutic agent. While the parent compound, lupeol, has been extensively studied for its anticancer and anti-inflammatory effects, research on the 30-oxo derivative is more focused but shows clear biological activity[2][3].

Biological Activity and Quantitative Data

The primary biological activity documented for this compound is its anti-inflammatory effect. Research has demonstrated its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. Excessive NO production by activated immune cells, such as microglia, is associated with neuroinflammation and neurodegenerative diseases[4].

The quantitative data available for the anti-inflammatory activity of 29-Nor-20-oxolupeol is summarized in the table below.

| Compound Name | Biological Activity | Assay System | Quantitative Value (IC₅₀) | Source |

| 29-Nor-20-oxolupeol | Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-activated murine microglial cells (BV-2) | 44.21 µM | Kim DH, et al. (2019)[1] |

Note: At present, specific studies detailing the anticancer or apoptosis-inducing effects of this compound are limited. However, the parent compound, lupeol, has been shown to inhibit cancer cell proliferation and induce apoptosis by modulating pathways such as NF-κB, PI3K/Akt, and Ras signaling[2][5][6]. These findings suggest that this compound may possess similar activities, warranting further investigation.

Key Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its anti-inflammatory activity, based on the primary literature and established laboratory methods.

Isolation of 29-Nor-20-oxolupeol from Impatiens balsamina

The following protocol is based on the methods described by Kim D.H., et al. (2019)[1].

-

Plant Material and Extraction:

-

Dried stems of Impatiens balsamina (2 kg) are collected and identified by a voucher specimen.

-

The plant material is extracted with 80% aqueous methanol (MeOH) at room temperature.

-

The filtrate is concentrated under vacuum to yield a crude MeOH extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in distilled water and successively partitioned with hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The resulting fractions are concentrated to yield solvent-specific residues.

-

-

Chromatographic Separation:

-

The EtOAc fraction is subjected to silica gel column chromatography.

-

The column is eluted with a solvent system of CHCl₃/MeOH/water (e.g., 7:1:0.1) to yield several sub-fractions.

-

Further separation of active sub-fractions is performed using reversed-phase (RP-C₁₈) silica gel column chromatography with an aqueous MeOH gradient.

-

-

Final Purification:

-

The target compound, 29-Nor-20-oxolupeol, is purified from the resulting fractions using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

A typical mobile phase for final purification is a hexane/EtOAc isocratic system (e.g., 3:1)[1].

-

The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells

This protocol is a representative method for measuring NO production based on standard practices for the Griess assay in LPS-stimulated BV-2 cells[7][8].

-

Cell Culture and Seeding:

-

Murine microglial BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cells are seeded into 96-well plates at an optimized density (e.g., 2.5 x 10⁴ cells/well) and allowed to adhere overnight[1].

-

-

Compound Treatment and Stimulation:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of 29-Nor-20-oxolupeol (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL[7][8]. A vehicle control group (DMSO + LPS) is included.

-

-

Nitrite Measurement (Griess Assay):

-

After a 24-hour incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated for 10-15 minutes at room temperature in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis:

-

The concentration of nitrite (a stable product of NO) is calculated using a standard curve generated with known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-only treated control cells.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

-

A parallel cell viability assay (e.g., MTT) is performed to ensure that the observed NO reduction is not due to cytotoxicity[8].

-

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, its inhibitory effect on NO production in LPS-stimulated microglia provides clues to its mechanism. The production of NO in this context is primarily catalyzed by inducible nitric oxide synthase (iNOS). The expression of iNOS is tightly regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway [5][9].

The diagram below illustrates the canonical NF-κB signaling pathway, which is a likely target for the anti-inflammatory action of this compound.

Mechanism Hypothesis: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the microglial cell surface, initiating a cascade that activates the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS. This compound likely exerts its anti-inflammatory effect by inhibiting one or more steps in this pathway, leading to reduced iNOS expression and consequently, lower NO production.

Conclusion and Future Directions

This compound (29-Nor-20-oxolupeol) is a bioactive triterpenoid with documented anti-inflammatory activity, supported by its presence in the traditional medicinal plant Impatiens balsamina. The current body of evidence, centered on its potent inhibition of nitric oxide production, provides a solid foundation for its development as an anti-inflammatory or anti-neuroinflammatory agent.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Comprehensive Pharmacological Profiling: Evaluating its efficacy in other models of inflammation and exploring its potential anticancer, antiviral, and immunomodulatory activities, similar to its parent compound, lupeol.

-

Mechanism of Action Studies: Elucidating the precise molecular targets within the NF-κB and other relevant signaling pathways (e.g., MAPK, JAK/STAT).

-

Pharmacokinetics and Safety: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting comprehensive toxicological studies.

-

Structure-Activity Relationship (SAR): Synthesizing analogs to optimize potency and drug-like properties.

By building upon the ethnobotanical rationale and the initial pharmacological data, a targeted research and development program can unlock the full therapeutic potential of this compound.

References

- 1. synapse.koreamed.org [synapse.koreamed.org]

- 2. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lupeol triggers oxidative stress, ferroptosis, apoptosis and restrains inflammation in nasopharyngeal carcinoma via AMPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lupeol, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 30-Oxolupeol from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxolupeol is a pentacyclic triterpenoid that has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the more commonly known lupeol, this compound is found in various plant species and presents a promising scaffold for drug discovery and development. These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from plant extracts, designed to guide researchers in obtaining this compound for further investigation.

The successful isolation of this compound is contingent on a systematic approach that begins with the appropriate selection of plant material and culminates in a series of chromatographic separations to achieve high purity. The protocols outlined herein are based on established phytochemical techniques and can be adapted to various laboratory settings.

Plant Sources

While this compound is not as ubiquitously distributed as some other triterpenoids, it has been successfully isolated from several plant species. The selection of the plant source is a critical first step and will significantly influence the overall yield and the complexity of the purification process.

Table 1: Reported Plant Sources of this compound

| Plant Species | Family | Plant Part Used |

| Mangifera indica (Mango) | Anacardiaceae | Peel |

| Acacia visco | Fabaceae | Leaves and Stems |

| Nuxia sphaerocephala | Stilbaceae | Aerial Parts |

Researchers are encouraged to conduct a thorough literature review for the most up-to-date information on plant sources and their relative abundance of this compound before commencing extraction.

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction, fractionation, and purification of this compound from plant materials.

Protocol 1: Extraction of Crude Triterpenoid Fraction

This protocol describes a general method for obtaining a crude extract enriched with triterpenoids, including this compound.

1. Plant Material Preparation:

- Collect the desired plant part (e.g., mango peels).

- Wash the material thoroughly with distilled water to remove any surface contaminants.

- Air-dry the plant material in the shade or use a laboratory oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

- Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Solvent Extraction:

- Maceration:

- Soak the powdered plant material in a suitable organic solvent (e.g., methanol or ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

- Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.

- Filter the extract through Whatman No. 1 filter paper.

- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

- Soxhlet Extraction:

- Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., n-hexane followed by chloroform or ethyl acetate) in a Soxhlet apparatus.

- Continue the extraction for 24-48 hours or until the solvent in the siphon tube becomes colorless.

3. Concentration of the Crude Extract:

- Combine the filtrates from the maceration or the solvent from the Soxhlet extraction.

- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Protocol 2: Fractionation of the Crude Extract

This protocol aims to separate the crude extract into fractions with varying polarities to enrich the concentration of this compound.

1. Liquid-Liquid Partitioning:

- Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

- Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- Collect each solvent fraction separately. Triterpenoids like this compound are typically expected to be present in the less polar fractions (n-hexane and chloroform).

2. Concentration of Fractions:

- Concentrate each fraction to dryness using a rotary evaporator.

Protocol 3: Purification of this compound by Column Chromatography

This is the primary method for isolating this compound from the enriched fraction.

1. Preparation of the Column:

- Use a glass column of appropriate dimensions based on the amount of fraction to be loaded.

- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

- Pack the column with the slurry, ensuring no air bubbles are trapped.

2. Sample Loading:

- Adsorb the dried n-hexane or chloroform fraction onto a small amount of silica gel.

- Carefully load the adsorbed sample onto the top of the packed column.

3. Elution:

- Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be:

- 100% n-hexane

- n-hexane:Ethyl Acetate (98:2, 95:5, 90:10, 80:20, 50:50 v/v)

- 100% Ethyl Acetate

- Collect the eluting fractions in separate test tubes.

4. Monitoring the Separation:

- Monitor the collected fractions using Thin Layer Chromatography (TLC).

- Spot the fractions on a pre-coated silica gel TLC plate.

- Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

- Visualize the spots by spraying with a suitable reagent (e.g., Libermann-Burchard reagent followed by heating) and observing under UV light.

- Pool the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions containing a major compound with triterpenoid characteristics.

5. Recrystallization:

- Concentrate the pooled fractions containing this compound.

- Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or acetone) and allow it to cool slowly to form crystals.

- Filter the crystals and wash with a small amount of cold solvent to obtain the purified this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the isolation of this compound to provide a benchmark for researchers. Actual yields will vary depending on the plant source and the efficiency of the extraction and purification processes.

Table 2: Hypothetical Quantitative Data for this compound Isolation from Mangifera indica Peel (1 kg dry weight)

| Step | Parameter | Value |

| Extraction | Dry Weight of Plant Material | 1000 g |

| Volume of Methanol Used | 3 x 10 L | |

| Weight of Crude Extract | 85 g | |

| Yield of Crude Extract | 8.5% | |

| Fractionation | Weight of n-Hexane Fraction | 25 g |

| Weight of Chloroform Fraction | 15 g | |

| Purification | Weight of Purified this compound | 150 mg |

| Overall Yield of this compound | 0.015% | |

| Purity (by HPLC) | >98% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation and purification of this compound.

Potential Anti-Inflammatory Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, many triterpenoids exhibit anti-inflammatory properties by modulating key inflammatory pathways. The following diagram illustrates a hypothetical pathway based on the known mechanisms of similar compounds.

Application Notes and Protocols for the Extraction of 30-Oxolupeol from Impatiens balsamina Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impatiens balsamina, commonly known as garden balsam, is a plant rich in various bioactive phytochemicals, including triterpenoids.[1] Among these, 30-Oxolupeol, an oxidized derivative of lupeol, is a compound of significant interest for its potential therapeutic properties. Lupeol and its derivatives have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.[2] These biological activities are often attributed to the modulation of key cellular signaling pathways such as the PI3K/Akt and NF-κB pathways.[3][4]

This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the leaves of Impatiens balsamina. The methodologies are based on established techniques for the extraction of triterpenoids from plant materials and have been adapted to the specific physicochemical properties anticipated for this compound.

Data Presentation

Table 1: Physicochemical Properties of Lupeol and Predicted Properties of this compound

| Property | Lupeol | This compound (Predicted) | Reference |

| Molecular Formula | C₃₀H₅₀O | C₃₀H₄₈O₂ | [5] |

| Molecular Weight | 426.72 g/mol | 440.70 g/mol | [5] |

| Melting Point | 215-216 °C | Likely lower than lupeol due to increased polarity | [5] |

| Polarity | Non-polar | Moderately polar (due to the C-30 oxo group) | Inferred |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform), poorly soluble in polar solvents. | Soluble in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane), slightly soluble in alcohols, poorly soluble in hexane and water. | Inferred |

Table 2: Summary of Extraction and Purification Parameters

| Parameter | Recommended Condition | Rationale |

| Extraction Solvent | Ethanol or Methanol | Efficiently extracts a broad range of phytochemicals, including moderately polar triterpenoids. |

| Extraction Method | Soxhlet Extraction or Ultrasound-Assisted Extraction (UAE) | Soxhlet provides thorough extraction, while UAE offers a more rapid and energy-efficient alternative. |

| Purification Method | Column Chromatography | Allows for the separation of compounds based on polarity. |

| Stationary Phase | Silica Gel (60-120 mesh) | Standard adsorbent for the separation of triterpenoids. |

| Mobile Phase (Gradient) | Hexane -> Hexane:Ethyl Acetate -> Ethyl Acetate | A gradient elution is necessary to first elute non-polar compounds and then gradually increase polarity to elute this compound. |

Experimental Protocols

Preparation of Plant Material

-

Collection: Collect fresh, healthy leaves of Impatiens balsamina.

-

Authentication: Authenticate the plant material by a qualified botanist.

-

Washing: Wash the leaves thoroughly with distilled water to remove any dirt and debris.

-

Drying: Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle. Alternatively, use a hot air oven at a controlled temperature of 40-50 °C.

-

Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place.

Extraction of Crude Extract

Method A: Soxhlet Extraction

-

Accurately weigh approximately 100 g of the dried leaf powder.

-

Place the powder in a thimble made of filter paper.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 500 mL of 95% ethanol.

-

Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

-

After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50 °C to obtain a semi-solid crude extract.

Method B: Ultrasound-Assisted Extraction (UAE)

-

Place 100 g of the dried leaf powder in a large beaker.

-

Add 1 L of 95% ethanol (solid-to-liquid ratio of 1:10 w/v).

-

Place the beaker in an ultrasonic bath.